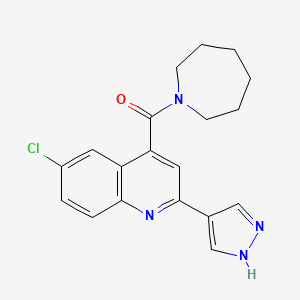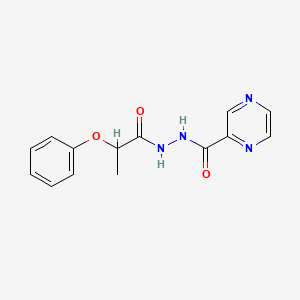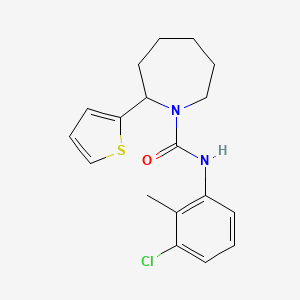![molecular formula C17H21FN4O2 B5149035 5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)-1-piperidinyl]-1,2,4-triazine](/img/structure/B5149035.png)
5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)-1-piperidinyl]-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)-1-piperidinyl]-1,2,4-triazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture.
作用機序
The mechanism of action of 5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)-1-piperidinyl]-1,2,4-triazine varies depending on its application. In medicine, this compound has been shown to inhibit the activity of certain enzymes and proteins involved in tumor growth and inflammation. In agriculture, it works by inhibiting the activity of certain enzymes involved in the synthesis of plant cell walls, leading to the death of the plant.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce tumor growth, inflammation, and pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In agriculture, it has been shown to effectively control the growth of various weed species without harming crops.
実験室実験の利点と制限
One of the main advantages of using 5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)-1-piperidinyl]-1,2,4-triazine in lab experiments is its versatility. It can be used in a wide range of applications, including medicine and agriculture. Additionally, it has been shown to have relatively low toxicity, making it a safer alternative to traditional herbicides.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its limited solubility in water, which can make it difficult to administer in certain applications. Additionally, more research is needed to fully understand its potential side effects and long-term effects on human health and the environment.
将来の方向性
There are several future directions for research on 5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)-1-piperidinyl]-1,2,4-triazine. In medicine, further studies are needed to fully understand its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to investigate its potential as a treatment for other types of cancer.
In agriculture, further studies are needed to optimize its effectiveness as a herbicide and to investigate its potential impact on the environment. Additionally, more research is needed to investigate its potential as a biopesticide, which could be a safer and more sustainable alternative to traditional chemical pesticides.
Conclusion
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields, including medicine and agriculture. While more research is needed to fully understand its potential benefits and limitations, it represents a promising area of study for scientists and researchers.
合成法
The synthesis of 5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)-1-piperidinyl]-1,2,4-triazine involves the reaction of 2-fluoroaniline, 4-(2-methoxyethoxy)benzaldehyde, and 1-(2-chloroethyl)piperidine-4-carboxylate in the presence of a catalyst such as potassium carbonate and a solvent such as dimethylformamide. The reaction yields a white solid, which is then purified through recrystallization.
科学的研究の応用
5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)-1-piperidinyl]-1,2,4-triazine has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anti-tumor, anti-inflammatory, and analgesic properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, this compound has been studied for its potential as a herbicide. It has been shown to effectively control the growth of various weed species, making it a promising alternative to traditional herbicides.
特性
IUPAC Name |
5-(2-fluorophenyl)-3-[4-(2-methoxyethoxy)piperidin-1-yl]-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c1-23-10-11-24-13-6-8-22(9-7-13)17-20-16(12-19-21-17)14-4-2-3-5-15(14)18/h2-5,12-13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSZBCZFMZEXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCN(CC1)C2=NC(=CN=N2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-methyl-2-(2-pyrazinyl)-5-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5148957.png)

![[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5148977.png)
![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5148985.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-furylmethyl)propanamide](/img/structure/B5148992.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)

![4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5149017.png)
![5-{2-[allyl(1-methyl-3-phenylpropyl)amino]-1-hydroxyethyl}-2-(benzyloxy)benzamide hydrochloride](/img/structure/B5149018.png)

![6-fluoro-1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5149029.png)


![3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5149057.png)
